molecular formula C9H13NO2S B2633071 Ethyl 2-(4,5-dimethylthiazol-2-yl)acetate CAS No. 1249272-93-2

Ethyl 2-(4,5-dimethylthiazol-2-yl)acetate

Cat. No. B2633071
CAS RN: 1249272-93-2
M. Wt: 199.27
InChI Key: XUWPJYUWXVDIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4,5-dimethylthiazol-2-yl)acetate is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is also known by other synonyms such as 5-thiazoleacetic acid, 2,4-dimethyl-, ethyl ester; Ethyl (2,4-dimethyl-1,3-thiazol-5-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted at the 2-position by an ethyl acetate group and at the 4 and 5 positions by methyl groups .


Physical And Chemical Properties Analysis

This compound has a density of 1.145g/cm^3, a boiling point of 280.501°C at 760 mmHg, and a refractive index of 1.521. Its vapor pressure is 0.004mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds

    Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate has been synthesized from reactions involving benzothiazole derivatives and ethyl bromocyanoacetate, offering a pathway to create novel compounds with potential applications in various fields of chemical research (Nassiri & Forough Jalili Milani, 2020).

  • Crystal Structure Analysis

    The crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been determined to understand the conformation and bond angles, providing insights into the structural aspects of such compounds (Ozbey, Kuş, & Göker, 2001).

Biological Activity and Molecular Docking

  • Glucosidase Inhibition Studies

    Ethyl 2-[aryl(thiazol-2-yl)amino]acetates have shown high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, with molecular docking revealing their bonding modes, indicating their potential in medicinal chemistry and enzyme inhibition studies (Babar et al., 2017).

  • Antiproliferative Activity

    Ethyl acetate extracts from Calotropis gigantea root bark exhibited significant antiproliferative activities against P388 murine leukemia cell lines, suggesting the potential of such compounds in cancer research and therapy (Hasballah et al., 2021).

  • Cytotoxic Activity

    The cytotoxic activity of extracts from Marchantia convoluta against human liver and lung cancer cell lines has been explored, indicating the potential therapeutic applications of such extracts in oncology (Chen & Xiao, 2006).

Antioxidant and Cytotoxic Potential

  • Antioxidant and Cytotoxic Effects

    Endophytic fungi isolated from the medicinal plant Tragia involucrata showed considerable antioxidant as well as cytotoxic activity, pointing towards their potential use in pharmacology and biochemistry (Danagoudar et al., 2018).

  • Inhibition of Melanin Synthesis

    Compounds isolated from Crataegus azarolus inhibited melanoma cell proliferation and significantly reduced melanin content by inhibiting tyrosinase activity, highlighting their potential in treatments for hyperpigmentation disorders (Mustapha et al., 2015).

properties

IUPAC Name

ethyl 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-10-6(2)7(3)13-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWPJYUWXVDIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=C(S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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